molecular formula C20H14N2O4 B12394111 SARS-CoV-2 Mpro-IN-9

SARS-CoV-2 Mpro-IN-9

Cat. No.: B12394111
M. Wt: 346.3 g/mol
InChI Key: PNPMYLKONYDRLR-UHFFFAOYSA-N
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Description

SARS-CoV-2 Mpro-IN-9 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 Mpro-IN-9 typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base, followed by isomerization to form a triketone. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 Mpro-IN-9 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

SARS-CoV-2 Mpro-IN-9 has several scientific research applications, including:

Mechanism of Action

SARS-CoV-2 Mpro-IN-9 exerts its effects by binding to the active site of the SARS-CoV-2 main protease. This binding inhibits the protease’s ability to cleave viral polyproteins, which are necessary for viral replication. The compound interacts with key residues in the protease’s active site, forming a stable complex that prevents substrate access and enzymatic activity .

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

5,6,7-trihydroxy-2,3-diphenylquinazolin-4-one

InChI

InChI=1S/C20H14N2O4/c23-15-11-14-16(18(25)17(15)24)20(26)22(13-9-5-2-6-10-13)19(21-14)12-7-3-1-4-8-12/h1-11,23-25H

InChI Key

PNPMYLKONYDRLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C(=C3C(=O)N2C4=CC=CC=C4)O)O)O

Origin of Product

United States

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